5-Fluoro-2-phenoxypyrimidin-4(1H)-one
Overview
Description
5-Fluoro-2-phenoxypyrimidin-4(1H)-one: is a heterocyclic organic compound that contains a pyrimidine ring substituted with a fluorine atom at the 5-position and a phenoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-phenoxypyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-phenoxypyrimidine.
Cyclization: The cyclization of the intermediate compounds to form the pyrimidin-4(3H)-one ring structure is carried out under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-phenoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents).
Major Products Formed:
Oxidation Products: Formation of pyrimidine oxides.
Reduction Products: Formation of reduced pyrimidine derivatives.
Substitution Products: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in biological processes.
Receptor Binding: Studied for its ability to bind to specific receptors in biological systems.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Evaluated for its antimicrobial properties against various pathogens.
Industry:
Material Science:
Agriculture: Investigated for its use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-phenoxypyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
2-Phenoxypyrimidin-4(3H)-one: Lacks the fluorine substitution at the 5-position.
5-Fluoropyrimidin-4(3H)-one: Lacks the phenoxy substitution at the 2-position.
2-Phenoxypyrimidine: Lacks the 4(3H)-one structure.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom at the 5-position enhances the compound’s reactivity and potential biological activity.
Phenoxy Group: The phenoxy group at the 2-position contributes to the compound’s unique chemical and physical properties.
Properties
CAS No. |
63650-52-2 |
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Molecular Formula |
C10H7FN2O2 |
Molecular Weight |
206.17 g/mol |
IUPAC Name |
5-fluoro-2-phenoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7FN2O2/c11-8-6-12-10(13-9(8)14)15-7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
InChI Key |
MEKOOGPQBMLMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C(=O)N2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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